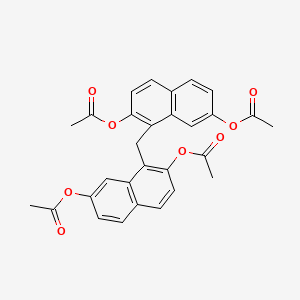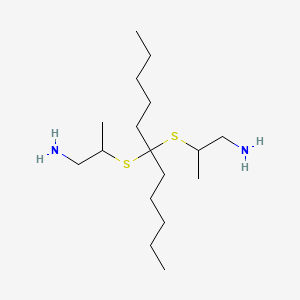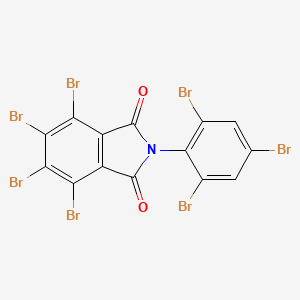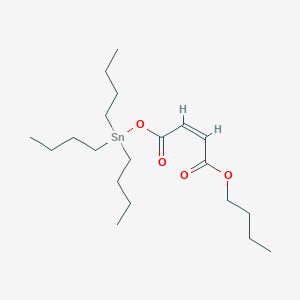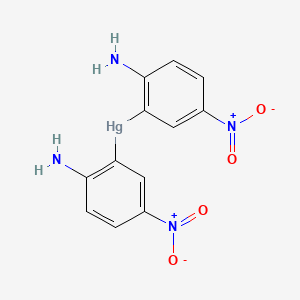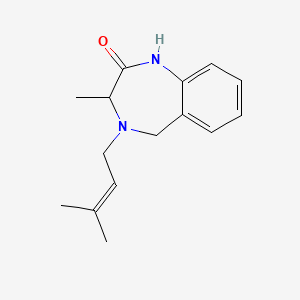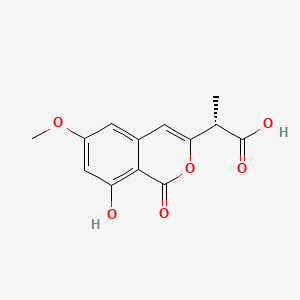
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxy, methoxy, and acetic acid. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of suitable precursors to form the benzopyran ring. This can be achieved through various cyclization reactions, such as the Pechmann condensation.
Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxy, methoxy, and acetic acid groups through selective functionalization reactions. These reactions may include hydroxylation, methylation, and carboxylation.
Stereoselective Synthesis: The final step involves the stereoselective synthesis to obtain the desired (alphaS)- configuration. This can be achieved using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Applications De Recherche Scientifique
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are studied for therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-, ®-: This compound shares a similar benzopyran ring structure but differs in the position and type of functional groups.
6,8-Dihydroxy-3-methyl-1H-2-benzopyran-1-one: Another similar compound with different functional groups and potential biological activities.
Uniqueness
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and potential biological activities.
Propriétés
Numéro CAS |
329040-84-8 |
|---|---|
Formule moléculaire |
C13H12O6 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
(2S)-2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)/t6-/m0/s1 |
Clé InChI |
BPZCXUROMKDLGX-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
SMILES canonique |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



